Z-D-Pyr-OH

Description

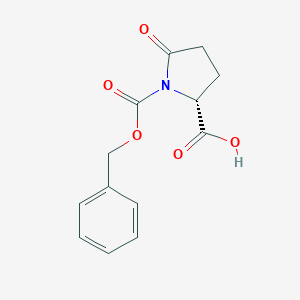

Z-D-Pyr-OH, chemically designated as (R)-1-Carbobenzoxy-5-oxopyrrolidine-2-carboxylic acid (CAS: 78339-57-8), is a protected amino acid derivative featuring a pyroglutamic acid (pGlu) backbone with a carbobenzoxy (Z) group at the N-terminus and a D-configuration at the chiral center. Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 263.25 g/mol . The compound is commonly used in peptide synthesis as a building block to introduce pyroglutamate residues, which are critical in stabilizing peptide structures and modulating biological activity . This compound has a purity of 97% and requires specialized handling due to its hazards, including skin, eye, and inhalation irritation .

Properties

IUPAC Name |

(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFUGXCSGOKJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Z-D-Pyr-OH involves the synthesis of D-pyroglutamic acid, followed by its reaction with benzyl chloroformate chloride (Cbz) . The synthetic route typically includes the following steps:

Synthesis of D-pyroglutamic acid: This is achieved through chemical synthesis.

Reaction with benzyl chloroformate chloride: D-pyroglutamic acid is reacted with benzyl chloroformate chloride to produce this compound.

Chemical Reactions Analysis

Z-D-Pyr-OH undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Z-D-Pyr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Peptide synthesis: It is used as a reagent for the synthesis of peptides and proteins.

Pharmaceutical research: It is used in the development of pharmaceutical compounds with specific physicochemical properties.

Biochemical research: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Z-D-Pyr-OH involves its interaction with specific molecular targets and pathways. It acts as a reagent in various biochemical reactions, facilitating the synthesis of peptides and proteins. The compound’s effects are mediated through its ability to form stable complexes with other molecules, thereby influencing their chemical and physical properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Z-D-Pyr-OH with key analogues, emphasizing molecular properties, stereochemistry, and applications:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Protection Group | Key Structural Features | Applications |

|---|---|---|---|---|---|---|

| This compound | 78339-57-8 | C₁₄H₁₅NO₅ | 263.25 | Carbobenzoxy (Z) | D-configuration; 5-oxopyrrolidine ring | Peptide synthesis, protease inhibition |

| Z-Pyr-OH (L-enantiomer) | 28829-38-1 | C₁₄H₁₅NO₅ | 263.25 | Carbobenzoxy (Z) | L-configuration; same ring system | Mirror-image peptide studies |

| Boc-Pyr-OH | 13726-84-6 | C₁₀H₁₅NO₅ | 229.23 | tert-Butoxycarbonyl | L-configuration; lacks benzyl group | Acid-labile protection in solid-phase synthesis |

| Z-D-Pro-OH | 6404-31-5 | C₁₃H₁₅NO₄ | 249.30 | Carbobenzoxy (Z) | D-proline (5-membered ring, no ketone) | Conformationally constrained peptides |

| Z-D-Arg-OH | 6382-93-0 | C₁₄H₂₀N₄O₄ | 308.30 | Carbobenzoxy (Z) | D-arginine side chain (guanidino group) | Cell-penetrating peptides, enzyme substrates |

| Z-Phe-OH | 1161-13-3 | C₁₇H₁₇NO₄ | 299.32 | Carbobenzoxy (Z) | L-phenylalanine (aromatic side chain) | Antibody labeling, hydrophobic motifs |

Key Differences and Research Findings

Enantiomeric Pair: this compound vs. Z-Pyr-OH

- Stereochemistry: this compound (D-enantiomer) and Z-Pyr-OH (L-enantiomer) share identical molecular formulas but differ in chiral configuration. This distinction is critical in designing peptides resistant to enzymatic degradation, as D-amino acids are less recognized by proteases .

- Applications : Z-Pyr-OH is used in standard peptide synthesis, while this compound is employed to create protease-resistant analogues or study chiral-dependent biological interactions .

Protection Group Variation: Boc-Pyr-OH

- Stability: The tert-butoxycarbonyl (Boc) group in Boc-Pyr-OH is removed under acidic conditions (e.g., trifluoroacetic acid), whereas the Z-group in this compound requires hydrogenolysis or catalytic hydrogenation. This makes Boc-Pyr-OH preferable in acid-stable synthetic strategies .

- Molecular Weight : Boc-Pyr-OH is lighter (229.23 g/mol) due to the absence of a benzyl group, simplifying purification in large-scale synthesis .

Backbone Structure: Z-D-Pro-OH

- This reduces steric hindrance, making it suitable for cyclic peptide synthesis .

- Solubility : Z-D-Pro-OH is less polar than this compound, favoring organic-phase reactions .

Side Chain Diversity: Z-D-Arg-OH and Z-Phe-OH

- Functionality: Z-D-Arg-OH introduces a positively charged guanidino group, enhancing interactions with nucleic acids or cell membranes . In contrast, Z-Phe-OH’s aromatic side chain improves hydrophobic interactions in antibody-binding motifs .

- Synthesis : Z-Phe-OH is synthesized using EDC.HCl and HOBt coupling agents in dichloromethane, achieving high yields (≥85%) , whereas this compound may require chiral-specific catalysts for enantiomeric purity .

Biological Activity

Z-D-Pyr-OH, a compound derived from pyrazoline derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential applications in various therapeutic areas.

This compound is characterized by its ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects. The compound acts primarily as a reagent in biochemical reactions, facilitating peptide and protein synthesis. Its mechanism of action involves the formation of stable complexes with other molecules, which influences their chemical and physical properties.

Key Reactions

- Oxidation : Involves the addition of oxygen or removal of hydrogen.

- Reduction : Involves the addition of hydrogen or removal of oxygen.

- Substitution : Involves replacing one atom or group with another.

Biological Activities

This compound exhibits several biological activities that are critical for its applications in medicinal chemistry. Notably, it has shown promise in the following areas:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in developing treatments for conditions associated with oxidative damage .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens, demonstrating potential as an antibacterial agent .

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Summary of Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- In Vitro Studies : Various studies have demonstrated that this compound exhibits dose-dependent antioxidant activity. For instance, it showed effective scavenging activity against DPPH radicals with IC50 values ranging from 2.6 to 7.8 μM .

-

Case Studies :

- A study involving pyrazolone derivatives highlighted this compound's enhanced antiradical activity compared to its parent compound, indicating a significant improvement in biological efficacy due to structural modifications .

- Another investigation into the compound's antimicrobial properties revealed effectiveness against multiple bacterial strains, supporting its potential use in antibiotic formulations .

Table 1: Antioxidant Activity of this compound Compared to Parent Compound

| Compound | IC50 (μM) |

|---|---|

| This compound | 2.6 - 7.8 |

| Parent Pyrazolone | >10 |

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.